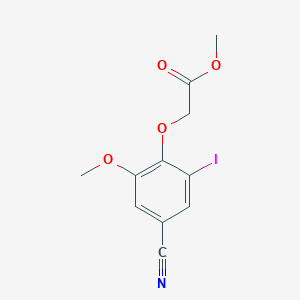![molecular formula C22H18N4O2S B4199119 N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4199119.png)
N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
説明
N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, also known as PPTA, is a chemical compound that belongs to the class of triazole-based compounds. It has been studied extensively for its potential use in scientific research applications, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). This means that it can selectively activate or inhibit the estrogen receptor, depending on the tissue type and the presence of other co-regulators. This compound has been shown to have a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα), which may explain its potential use in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue type and the presence of other co-regulators. It has been shown to increase bone density in ovariectomized rats, suggesting a potential use in the treatment of osteoporosis. This compound has also been shown to inhibit the growth of breast cancer cells in vitro, and to reduce the size of breast tumors in mice. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide for lab experiments is its high affinity for the estrogen receptor, which makes it a useful tool compound for studying the role of estrogen in various biological processes. This compound is also relatively easy to synthesize, and has been optimized for high yield and purity. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is its potential use in cancer therapy, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in this context. Another area of interest is the role of this compound in neuroprotection, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further studies are needed to elucidate the mechanism of action of this compound, and to identify other potential targets for this compound in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. It has a high affinity for the estrogen receptor, and has been used as a tool compound to study the role of estrogen in various biological processes. This compound has also been studied for its potential use in cancer therapy and neuroprotection. While the mechanism of action of this compound is not fully understood, it has several advantages for lab experiments, including its high affinity for the estrogen receptor and its ease of synthesis. Future research on this compound should focus on its potential use in cancer therapy, neuroprotection, and the elucidation of its mechanism of action.
科学的研究の応用
N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. It has been shown to have a high affinity for the estrogen receptor, and has been used as a tool compound to study the role of estrogen in various biological processes. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of breast cancer cells in vitro.
特性
IUPAC Name |
N-(4-phenoxyphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(15-29-22-23-16-26(25-22)18-7-3-1-4-8-18)24-17-11-13-20(14-12-17)28-19-9-5-2-6-10-19/h1-14,16H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBYIFEFUHLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4199042.png)
![(2-furylmethyl){5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4199050.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4199060.png)
![N-(4-bromophenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B4199067.png)
![5-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4199105.png)
![N-(tert-butyl)-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4199112.png)
![N-(2,5-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4199124.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4199132.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4199139.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4199147.png)

![3-methoxy-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4199163.png)
